5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole
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Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound with a complex structure It features a chloromethyl group, a methanesulfonyl group, and a methoxyethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the chloromethyl, methanesulfonyl, and methoxyethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Electrophiles: Such as alkyl halides for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted imidazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: It can be employed in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methanesulfonyl group can also participate in interactions that modulate the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
- 2-Chloroethyl methyl ether
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloromethyl and a methanesulfonyl group on the imidazole ring is particularly noteworthy, as it allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-14-4-3-11-7(5-9)6-10-8(11)15(2,12)13/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJLRWAZVXNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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